molecular formula C13H11N3O4 B5698487 N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide

N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide

Cat. No.: B5698487
M. Wt: 273.24 g/mol
InChI Key: TVBAAUALRYLMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a methoxy group at the 2-position and a nitro group at the 5-position on the phenyl ring, which is attached to a pyridine-3-carboxamide moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide typically involves the reaction of 2-methoxy-5-nitroaniline with pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is N-(2-hydroxy-5-nitrophenyl)pyridine-3-carboxamide.

    Reduction: The major product is N-(2-methoxy-5-aminophenyl)pyridine-3-carboxamide.

    Substitution: The major products depend on the nucleophile used; for example, using a thiol would yield N-(2-thio-5-nitrophenyl)pyridine-3-carboxamide.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)pyridine-3-carboxamide
  • N-(2-nitrophenyl)pyridine-3-carboxamide
  • N-(2-methoxy-5-chlorophenyl)pyridine-3-carboxamide

Uniqueness

N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-12-5-4-10(16(18)19)7-11(12)15-13(17)9-3-2-6-14-8-9/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBAAUALRYLMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203485
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.